molecular formula C8H4ClFN2S B2608950 2-Chloro-4-(5-fluoropyridin-3-yl)-1,3-thiazole CAS No. 1702725-14-1

2-Chloro-4-(5-fluoropyridin-3-yl)-1,3-thiazole

Cat. No.: B2608950
CAS No.: 1702725-14-1
M. Wt: 214.64
InChI Key: WOTZHYKMTOLMQU-UHFFFAOYSA-N
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Description

2-Chloro-4-(5-fluoropyridin-3-yl)-1,3-thiazole is a heterocyclic compound that contains both a thiazole and a pyridine ring. The presence of chlorine and fluorine atoms in its structure makes it an interesting compound for various chemical reactions and applications. The compound’s unique structure and properties have garnered attention in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(5-fluoropyridin-3-yl)-1,3-thiazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(5-fluoropyridin-3-yl)-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothiazole derivatives, while oxidation reactions can yield pyridine N-oxides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-4-(5-fluoropyridin-3-yl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, the fluorine atom can enhance the compound’s binding affinity and selectivity for certain enzymes .

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 2-Chloro-4-(5-fluoropyridin-3-yl)-1,3-thiazole has unique properties due to the presence of both the thiazole and pyridine rings. This dual-ring structure provides additional sites for chemical modification and enhances the compound’s versatility in various applications. Additionally, the presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable scaffold for drug discovery and other research applications .

Properties

IUPAC Name

2-chloro-4-(5-fluoropyridin-3-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2S/c9-8-12-7(4-13-8)5-1-6(10)3-11-2-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTZHYKMTOLMQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)C2=CSC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1702725-14-1
Record name 3-(2-chloro-1,3-thiazol-4-yl)-5-fluoropyridine
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